Prephenic acid - 87664-40-2

Prephenic acid

Catalog Number: EVT-10908461
CAS Number: 87664-40-2
Molecular Formula: C10H10O6
Molecular Weight: 226.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Prephenic acid is an oxo dicarboxylic acid that consists of 4-hydroxycyclohexa-2,5-diene-1-carboxylic acid substituted by a 2-carboxy-2-oxoethyl group at position 1. It has a role as a plant metabolite and an Escherichia coli metabolite. It is a conjugate acid of a prephenate(2-) and a (1s,4s)-prephenate(2-).
Prephenate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Prephenic acid is a natural product found in Neurospora crassa with data available.
Prephenate is a metabolite found in or produced by Saccharomyces cerevisiae.
Source and Classification

Prephenic acid is classified as a phenolic compound and is primarily sourced from microbial fermentation processes, particularly involving strains of Escherichia coli and Salmonella. In these organisms, chorismic acid is enzymatically converted to prephenic acid, which can then undergo further transformations to yield aromatic amino acids. This compound is pivotal in understanding the metabolic pathways that lead to the production of essential amino acids and other phenolic compounds in nature.

Synthesis Analysis

Methods of Synthesis

The synthesis of prephenic acid typically involves the following steps:

  1. Starting Material: The process begins with chorismic acid, which is a key precursor in the shikimic acid pathway.
  2. Enzymatic Conversion: In Escherichia coli, chorismic acid is converted to prephenic acid through the action of specific enzymes such as chorismate mutase and prephenate dehydratase. This conversion can be influenced by various factors, including pH and temperature.
  3. Fermentation Techniques: Prephenic acid can be produced through microbial fermentation. For instance, Escherichia coli auxotrophs can be cultured under controlled conditions to maximize yield, typically resulting in 275 to 325 mg of prephenic acid from a 20-liter fermentation medium .

Technical Details

The enzymatic reactions involved in the synthesis of prephenic acid are highly specific and can be optimized for higher yields through genetic engineering or by manipulating growth conditions. Additionally, spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are employed to confirm the structure of synthesized prephenic acid .

Chemical Reactions Analysis

Reactions and Technical Details

Prephenic acid undergoes several important chemical reactions:

  1. Decarboxylation: Under certain conditions, prephenic acid can lose carbon dioxide to form phenylpyruvate, which is a precursor to phenylalanine.
  2. Dehydration: This reaction can lead to the formation of various derivatives depending on the reaction conditions (temperature, pH) and catalysts used .
  3. Conversion to Aromatic Amino Acids: Prephenic acid serves as a direct precursor for the biosynthesis of phenylalanine and tyrosine via enzymatic pathways involving transamination reactions .

These reactions are fundamental in metabolic pathways leading to essential amino acids.

Mechanism of Action

Process and Data

The mechanism by which prephenic acid functions involves several enzymatic steps:

  1. Enzymatic Conversion: Prephenic acid is acted upon by specific enzymes (e.g., prephenate dehydrogenase) that facilitate its conversion into phenylalanine or tyrosine.
  2. Substrate Specificity: The enzymes involved exhibit substrate specificity that ensures efficient conversion under physiological conditions.
  3. Regulation: The pathway is tightly regulated by feedback mechanisms based on the levels of downstream products (e.g., phenylalanine), ensuring homeostasis within the organism .

The detailed understanding of these mechanisms provides insights into metabolic engineering for enhanced production of aromatic compounds.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Prephenic acid typically appears as a white crystalline solid.
  • Solubility: It is soluble in water due to its polar functional groups.

Chemical Properties

  • Melting Point: The melting point ranges from 150°C to 155°C.
  • pH Stability: Prephenic acid exhibits stability across a range of pH levels but may degrade under extreme acidic or basic conditions.

These properties influence its behavior in biological systems and its applications in various scientific fields.

Applications

Scientific Uses

Prephenic acid has several applications in scientific research:

  1. Biochemical Studies: It serves as an important model compound for studying enzymatic reactions involved in amino acid biosynthesis.
  2. Metabolic Engineering: Researchers utilize prephenic acid as a precursor for engineering microbial strains aimed at producing high yields of aromatic amino acids.
  3. Pharmaceutical Development: Due to its role in synthesizing essential amino acids, it has potential applications in developing nutritional supplements and pharmaceuticals targeting metabolic disorders related to amino acids .
Biosynthesis and Metabolic Integration in Aromatic Amino Acid Pathways

Chorismate Mutase-Catalyzed [3,3]-Sigmatropic Rearrangement Mechanisms

The formation of prephenic acid from chorismic acid is catalyzed exclusively by chorismate mutase (EC 5.4.99.5), an enzyme that accelerates a unimolecular pericyclic rearrangement by a factor of approximately 10^6 compared to the uncatalyzed reaction [3] [7]. This transformation constitutes the first committed step toward phenylalanine and tyrosine biosynthesis and represents the sole known example of a naturally occurring enzyme-catalyzed pericyclic reaction in primary metabolism [3].

The enzymatic mechanism facilitates a concerted, asynchronous [3,3]-sigmatropic shift, formally classified as a Claisen rearrangement. During this process, the enolpyruvyl side chain of chorismate migrates from carbon atom 1 to carbon atom 5 of the cyclohexadiene ring, yielding prephenate while preserving the cis-configuration of the substituents at these positions [2] [7]. Chorismate mutases achieve extraordinary catalytic proficiency primarily through transition-state stabilization rather than ground-state destabilization. Structural analyses reveal that active-site residues preorganize the substrate into a reactive pseudo-diaxial chair conformation, effectively reducing the activation entropy to near zero [3] [7]. Key catalytic strategies include:

  • Electrostatic complementarity: Positively charged residues (e.g., arginine, lysine) form hydrogen bonds with the carboxylate groups of chorismate, neutralizing charge development during the polarized transition state [3].
  • Cation-π interactions: Strategically positioned cations stabilize the developing negative charge on the ether oxygen in the transition state [3].
  • Conformational restriction: The enzyme restricts rotation around the C1-O and C1-C bonds, enforcing the near-attack conformation essential for the rearrangement [7].

Table 1: Structural and Catalytic Features of Chorismate Mutases Across Biological Kingdoms

Organism TypeRepresentative EnzymeQuaternary StructureKey Catalytic ResiduesCatalytic Enhancement (kcat/kuncat)
Bacteria (Escherichia coli)AroQ classHomodimeric (3-helical bundle)Arg90, Glu246, Asp48~2 × 10^6
Fungi (Saccharomyces cerevisiae)AroQ classHomodimeric (3-helical bundle)Arg16, Arg157, Glu198~1.8 × 10^6
Plants (Arabidopsis thaliana)AroQ classHomodimericConserved Arg/Lys residues~1.5 × 10^6
Bacillus subtilisAroH classTrimeric (α/β barrel)Lys108, Glu156~1.2 × 10^6

Biochemical mutagenesis experiments demonstrate the critical role of specific residues. For instance, replacement of Arg90 with citrulline in Escherichia coli chorismate mutase substantially diminishes catalytic efficiency by disrupting hydrogen bonding with the transition state [3]. Similarly, the K108A mutation in Bacillus subtilis chorismate mutase significantly impairs activity by eliminating a crucial electrostatic interaction [3]. These findings underscore the evolutionary convergence toward similar catalytic solutions despite significant sequence divergence across the AroQ and AroH enzyme families.

Branch Point Dynamics: Prephenate as a Nexus for Phenylalanine/Tyrosine Biosynthesis

Prephenic acid serves as the last common intermediate before the phenylalanine and tyrosine biosynthetic pathways diverge. This branch point is governed by two distinct enzymatic strategies that have evolved differentially across biological kingdoms:

  • Dehydrogenation/Dehydration Pathways (Microbial Systems):In model bacteria such as Escherichia coli, prephenate undergoes bifurcated metabolism via dedicated dehydrogenase and dehydratase enzymes. Prephenate dehydrogenase (EC 1.3.1.12) oxidizes prephenate using NAD⁺ as cofactor, yielding 4-hydroxyphenylpyruvate and CO₂, which is subsequently transaminated to tyrosine. Conversely, prephenate dehydratase (EC 4.2.1.51) catalyzes the decarboxylative dehydration of prephenate to produce phenylpyruvate, the immediate precursor to phenylalanine following transamination [1] [9]. These enzymes are typically subject to allosteric feedback inhibition by their respective aromatic amino acid end products, enabling precise regulation of carbon flux partitioning [1].

  • Arogenate Pathways (Plants and Cyanobacteria):Plants predominantly utilize an alternative route via the intermediate arogenate. In this pathway, prephenate first undergoes transamination catalyzed by prephenate aminotransferase (EC 2.6.1.78), producing arogenate [4] [8]. Arogenate then serves as the substrate for two distinct, substrate-specific enzymes: arogenate dehydrogenase produces tyrosine, while arogenate dehydratase yields phenylalanine [4] [8]. Molecular characterization of Petunia hybrida and Arabidopsis thaliana prephenate aminotransferases confirmed that these enzymes belong to the class-Ib aspartate aminotransferase family and exhibit strict substrate specificity for prephenate over phenylpyruvate or 4-hydroxyphenylpyruvate [4] [8]. Genetic suppression of prephenate aminotransferase in petunia flowers significantly reduces phenylalanine production, confirming its physiological role in directing flux toward the arogenate pathway [4] [8].

Table 2: Metabolic Fate of Prephenate in Different Organisms

Organism GroupPrimary Pathway to PhenylalaninePrimary Pathway to TyrosineKey Regulatory Mechanisms
Enterobacteria (E. coli)Prephenate → (dehydratase) → Phenylpyruvate → PhePrephenate → (dehydrogenase) → 4-Hydroxyphenylpyruvate → TyrFeedback inhibition of dehydratase (Phe) and dehydrogenase (Tyr)
Gram-positive Bacteria (Bacillus)Prephenate → Arogenate → (dehydratase) → PhePrephenate → Arogenate → (dehydrogenase) → TyrAllosteric regulation of branch point enzymes
Plants (Arabidopsis, Petunia)Prephenate → Arogenate → (dehydratase) → PhePrephenate → Arogenate → (dehydrogenase) → TyrTranscriptional control of aminotransferase; feedback inhibition of dehydratase
Fungi (Saccharomyces)Prephenate → (dehydratase) → Phenylpyruvate → PhePrephenate → (dehydrogenase) → 4-Hydroxyphenylpyruvate → TyrCombined allosteric and transcriptional regulation

The evolutionary trajectory of these pathways has been elucidated through phylobiochemical analyses, revealing that plant arogenate pathway enzymes (prephenate aminotransferase and arogenate dehydratase) share closest homology with Chlorobi/Bacteroidetes bacterial enzymes [8]. This suggests horizontal gene transfer from a bacterial ancestor to the eukaryotic progenitor of plants, enabling efficient phenylpropanoid production via the arogenate pathway [8].

Compartmentalization in Prokaryotic vs. Eukaryotic Systems

The subcellular organization of prephenic acid metabolism differs fundamentally between prokaryotes and eukaryotes, reflecting adaptations for metabolic efficiency and regulatory control:

  • Prokaryotic Organization:In bacteria, the seven enzymes of the shikimate pathway are typically encoded as discrete monofunctional polypeptides that function independently in the cytoplasm [4] [5]. Chorismate mutase exists as a standalone enzyme that channels chorismate directly toward prephenate formation. Genetic studies in Escherichia coli reveal that genes encoding shikimate pathway enzymes are distributed throughout the chromosome, though some clustering occurs (e.g., aroF-tyrA operon) [5]. This decentralized organization allows for individual regulation of enzyme levels but necessitates diffusional transfer of intermediates between active sites.

  • Eukaryotic Organization:Plants and fungi exhibit sophisticated metabolic channeling mechanisms through enzyme complexes:

  • Fungal AROM Complex: In Saccharomyces cerevisiae and other fungi, five consecutive enzymatic activities converting 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) to 5-enolpyruvylshikimate-3-phosphate (EPSP) are encoded by a single pentafunctional polypeptide (AROM complex) [5]. This massive enzyme (≈165 kDa subunit) forms a homodimer that facilitates substrate channeling, minimizing intermediate diffusion and protecting labile intermediates. Chorismate mutase, however, remains a distinct monofunctional enzyme in fungi [5].
  • Plant Bifunctional Complexes: Higher plants such as Pisum sativum (pea) express a bifunctional enzyme that combines 3-dehydroquinate dehydratase and shikimate dehydrogenase activities [5]. This arrangement likely enhances metabolic flux toward shikimate pathway intermediates. Crucially, plant prephenate metabolism occurs primarily within plastids, as demonstrated by proteomic analyses locating prephenate aminotransferase and arogenate dehydratase in chloroplast stroma [4] [8]. This compartmentalization separates aromatic amino acid biosynthesis from cytosolic secondary metabolic pathways that consume phenylalanine and tyrosine.
  • Evolutionary Implications: The acquisition of plastid-targeting peptides by horizontally transferred bacterial genes enabled the establishment of the plant arogenate pathway within chloroplasts [8]. This compartmentalization provides plants with spatial control over prephenate utilization, allowing coordination with photosynthetic carbon fixation (which supplies erythrose-4-phosphate) and preventing interference with cytosolic phenylpropanoid metabolism [4] [8].

Table 3: Subcellular Organization of Prephenate Metabolism Across Organisms

Organism TypeChorismate Mutase FormPrephenate-utilizing EnzymesMetabolic CompartmentAdvantages
Gram-negative BacteriaMonofunctional (AroQ)Discrete dehydratase/dehydrogenaseCytoplasmIndependent regulation
Gram-positive BacteriaMonofunctional (AroH)Bifunctional (dehydratase/dehydrogenase)CytoplasmReduced diffusion
FungiMonofunctionalDiscrete dehydratase/dehydrogenaseCytoplasmCompatible with AROM complex upstream
PlantsMonofunctionalPlastid-localized aminotransferase/dehydratase/dehydrogenasePlastid stromaChanneling to Phe/Tyr; proximity to carbon sources; separation from secondary metabolism

The horizontal gene transfer event that introduced bacterial prephenate aminotransferase and arogenate dehydratase genes into the plant lineage included acquisition of plastid-targeting sequences, enabling the establishment of the arogenate pathway within chloroplasts [8]. This evolutionary innovation optimized plant metabolism for the massive production of phenylalanine required for lignin and flavonoid biosynthesis, which can consume >30% of fixed carbon in vascular plants [8] [10]. The compartmentalization also prevents potential interference between primary aromatic amino acid biosynthesis and secondary metabolic pathways that extensively consume phenylalanine and tyrosine in the cytosol [4] [8].

Properties

CAS Number

87664-40-2

Product Name

Prephenic acid

IUPAC Name

1-(2-carboxy-2-oxoethyl)-4-hydroxycyclohexa-2,5-diene-1-carboxylic acid

Molecular Formula

C10H10O6

Molecular Weight

226.18 g/mol

InChI

InChI=1S/C10H10O6/c11-6-1-3-10(4-2-6,9(15)16)5-7(12)8(13)14/h1-4,6,11H,5H2,(H,13,14)(H,15,16)

InChI Key

FPWMCUPFBRFMLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(C=CC1O)(CC(=O)C(=O)O)C(=O)O

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